Tert-butyl 3-(7-chloro-8-fluoro-5-methoxy-2-methylsulfanyl-pyrido[4,3-d]pyrimidin-4-yl)-3,8-diazabicyclo[3.2.1]octane-8-carboxylate
Description
Tert-butyl 3-(7-chloro-8-fluoro-5-methoxy-2-methylsulfanyl-pyrido[4,3-d]pyrimidin-4-yl)-3,8-diazabicyclo[3.2.1]octane-8-carboxylate is a bicyclic pyridopyrimidine derivative with a complex substitution pattern. Its structure includes a 3,8-diazabicyclo[3.2.1]octane core linked to a tert-butyl carboxylate group and a pyrido[4,3-d]pyrimidin-4-yl moiety substituted with chloro, fluoro, methoxy, and methylsulfanyl groups. These substituents likely influence its physicochemical properties (e.g., lipophilicity, solubility) and biological interactions, particularly in targeting enzymes or receptors requiring halogen bonding (chloro, fluoro) or hydrogen bonding (methoxy) .
Properties
Molecular Formula |
C20H25ClFN5O3S |
|---|---|
Molecular Weight |
470.0 g/mol |
IUPAC Name |
tert-butyl 3-(7-chloro-8-fluoro-5-methoxy-2-methylsulfanylpyrido[4,3-d]pyrimidin-4-yl)-3,8-diazabicyclo[3.2.1]octane-8-carboxylate |
InChI |
InChI=1S/C20H25ClFN5O3S/c1-20(2,3)30-19(28)27-10-6-7-11(27)9-26(8-10)16-12-14(23-18(25-16)31-5)13(22)15(21)24-17(12)29-4/h10-11H,6-9H2,1-5H3 |
InChI Key |
QGXHAUQVIRZBOZ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1C2CCC1CN(C2)C3=NC(=NC4=C3C(=NC(=C4F)Cl)OC)SC |
Origin of Product |
United States |
Preparation Methods
Preparation of the Diazabicyclo[3.2.1]octane Core with tert-Butyl Protection
The bicyclic amine core is typically prepared as tert-butyl 3-oxo-8-azabicyclo[3.2.1]octane-8-carboxylate , which serves as a key intermediate.
- Step 1: Starting from nortropinone hydrochloride, triethylamine is added in dichloromethane at 0 °C.
- Step 2: Di-tert-butyl dicarbonate (Boc anhydride) is added to introduce the tert-butyl carbamate protecting group on the nitrogen atom.
- Yield: High yield of approximately 94.5% is reported for this protection step.
- Reference: This method is well-documented and involves mild conditions with purification by silica gel chromatography.
Formation of 3-Trifluoromethanesulfonyloxy Derivatives (Enol Triflates)
To enable further functionalization, the keto group at the 3-position of the bicyclic core is converted into a triflate derivative:
- Step 1: The tert-butyl 3-oxo-8-azabicyclo[3.2.1]octane-8-carboxylate is dissolved in anhydrous tetrahydrofuran (THF) and cooled to -70 to -78 °C under nitrogen.
- Step 2: Lithium bis(trimethylsilyl)amide (LHMDS) or lithium diisopropylamide (LDA) is added dropwise to generate the enolate.
- Step 3: N-phenyltrifluoromethanesulfonimide (PhNTf2) is added to trap the enolate as the triflate.
- Step 4: The reaction mixture is warmed to room temperature and stirred for several hours.
- Purification: The crude product is purified by silica gel chromatography using cyclohexane/ether or ethyl acetate/hexane mixtures.
- Yields: Typically high yields between 78% and 92% are achieved.
- Notes: This step is critical to enable palladium-catalyzed cross-coupling or nucleophilic substitution in subsequent steps.
Functionalization of the Pyrido[4,3-d]pyrimidine Core
The pyrido[4,3-d]pyrimidine ring system with chloro, fluoro, methoxy, and methylsulfanyl substituents is prepared via multi-step heterocyclic synthesis:
- Halogenation: Introduction of chlorine and fluorine atoms at specific positions on the pyrido ring is performed using selective halogenation reagents, often under controlled temperature and solvent conditions.
- Methoxylation: The 5-methoxy substituent is introduced via nucleophilic aromatic substitution or methylation of hydroxy precursors.
- Methylsulfanyl group: The 2-methylsulfanyl substituent is typically introduced by nucleophilic substitution of a suitable leaving group (e.g., halogen) with a methylthiolate source.
- Synthetic Routes: These functionalizations may be carried out sequentially or via convergent synthesis starting from substituted pyrimidine intermediates.
- Cross-Coupling: Palladium-catalyzed cross-coupling reactions (e.g., Suzuki or Buchwald-Hartwig) may be employed to attach complex substituents or to couple the pyrido[4,3-d]pyrimidine with other fragments.
Coupling of the Pyrido[4,3-d]pyrimidine with the Diazabicyclo Octane Core
- The key coupling step involves linking the functionalized pyrido[4,3-d]pyrimidine to the 3-position of the diazabicyclo[3.2.1]octane core.
- This is generally achieved via nucleophilic aromatic substitution (S_NAr) on a halogenated pyrido[4,3-d]pyrimidine intermediate or via palladium-catalyzed cross-coupling.
- Acidic or basic conditions may be employed to facilitate the reaction, depending on the nature of the leaving groups and nucleophiles.
- The reaction is monitored by chromatographic and spectroscopic methods to ensure completion and purity.
- Final purification is done by column chromatography or recrystallization.
Summary Table of Key Preparation Steps and Conditions
| Step | Intermediate/Reaction | Reagents/Conditions | Yield (%) | Notes |
|---|---|---|---|---|
| 1 | tert-butyl 3-oxo-8-azabicyclo[3.2.1]octane-8-carboxylate | Nortropinone hydrochloride, triethylamine, di-tert-butyl dicarbonate, DCM, 0 °C, 3h | 94.5 | Boc protection of amine |
| 2 | 3-Trifluoromethanesulfonyloxy derivative | LDA or LHMDS, PhNTf2, THF, -78 °C to RT, overnight | 78-92 | Enol triflate formation for cross-coupling |
| 3 | Pyrido[4,3-d]pyrimidine functionalization | Halogenation, methoxylation, methylthiolation | Variable | Multi-step heterocyclic synthesis |
| 4 | Coupling step | Nucleophilic aromatic substitution or Pd-catalyzed cross-coupling | Variable | Forms final target compound |
| 5 | Purification | Silica gel chromatography, recrystallization | - | Ensures compound purity |
Research Findings and Analytical Data
- The preparation methods have been optimized for high yield and purity, with reaction conditions carefully controlled to avoid side reactions.
- Spectroscopic characterization (1H NMR, 13C NMR, 19F NMR, mass spectrometry) confirms the structure and substitution pattern.
- The tert-butyl carbamate protecting group is stable under the reaction conditions and can be removed later if desired.
- The triflate intermediate is a versatile synthetic handle enabling efficient coupling.
- The use of lithium bis(trimethylsilyl)amide or lithium diisopropylamide as bases for enolate generation is critical for high selectivity.
- The synthetic route is scalable and adaptable for analog synthesis in medicinal chemistry research.
The preparation of tert-butyl 3-(7-chloro-8-fluoro-5-methoxy-2-methylsulfanyl-pyrido[4,3-d]pyrimidin-4-yl)-3,8-diazabicyclo[3.2.1]octane-8-carboxylate involves a sophisticated multi-step synthetic process. It starts with the synthesis and protection of the diazabicyclo[3.2.1]octane core, followed by the introduction of a triflate group to enable further coupling. The pyrido[4,3-d]pyrimidine moiety is functionalized with multiple substituents via halogenation, methoxylation, and methylthiolation. The final assembly is achieved through nucleophilic aromatic substitution or palladium-catalyzed cross-coupling reactions. The methodologies are supported by robust experimental data and provide a reliable route for the synthesis of this complex heterocyclic compound, which is valuable for pharmaceutical and chemical research applications.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 3-(7-chloro-8-fluoro-5-methoxy-2-methylsulfanyl-pyrido[4,3-d]pyrimidin-4-yl)-3,8-diazabicyclo[3.2.1]octane-8-carboxylate undergoes various types of chemical reactions, including:
Substitution: The chloro and fluoro groups can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid
Reducing Agents: Tin(II) chloride, iron powder
Nucleophiles: Amines, thiols
Major Products Formed
Sulfoxides and Sulfones: Formed from the oxidation of the methylsulfanyl group
Amines: Formed from the reduction of nitro groups
Substituted Derivatives: Formed from nucleophilic substitution reactions
Scientific Research Applications
Tert-butyl 3-(7-chloro-8-fluoro-5-methoxy-2-methylsulfanyl-pyrido[4,3-d]pyrimidin-4-yl)-3,8-diazabicyclo[3.2.1]octane-8-carboxylate has a wide range of applications in scientific research, including:
Mechanism of Action
The mechanism of action of Tert-butyl 3-(7-chloro-8-fluoro-5-methoxy-2-methylsulfanyl-pyrido[4,3-d]pyrimidin-4-yl)-3,8-diazabicyclo[3.2.1]octane-8-carboxylate involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to the modulation of various cellular processes . For example, it may inhibit tyrosine kinases or cyclin-dependent kinases, thereby affecting cell proliferation and survival .
Comparison with Similar Compounds
Key Structural Differences
The closest structural analogue identified is tert-butyl 3-(2,7-dichloro-8-fluoropyrido[4,3-d]pyrimidin-4-yl)-3,8-diazabicyclo[3.2.1]octane-8-carboxylate (CAS: 2454397-98-7). The primary differences lie in the substitution pattern on the pyridopyrimidine ring:
Key Observations :
- The target compound’s 5-methoxy and 2-methylsulfanyl groups introduce polarizable sulfur and oxygen atoms, which may reduce lipophilicity (lower LogP) compared to the dichloro-fluoro analogue.
- The 2-methylsulfanyl group may confer unique electronic effects (e.g., steric bulk, weak hydrogen bonding) absent in the dichloro analogue, influencing target binding or metabolic stability .
Three-Dimensional Similarity Analysis
Using PubChem3D’s similarity metrics (shape similarity ST, feature similarity CT, and combined ComboT), the target compound and its analogues may exhibit divergent 3D conformations:
- Shape Similarity (ST) : The dichloro analogue’s planar pyridopyrimidine ring and rigid bicyclic core likely yield high ST scores (>0.8) with the target compound, suggesting overlapping steric profiles .
- Feature Similarity (CT) : The methoxy and methylsulfanyl groups in the target compound introduce distinct chemical features (e.g., hydrogen bond acceptors, hydrophobic regions) that may lower CT scores (<0.5) compared to the dichloro analogue, which relies on halogen bonding .
Q & A
Q. What are the recommended synthetic routes for preparing this compound, and what purification methods are effective?
The compound can be synthesized via nucleophilic substitution or coupling reactions using tert-butyl-protected intermediates. For example, tert-butyl carbamate derivatives are often prepared via Mitsunobu reactions or condensation with activated carbonyl groups. A reported method involves dissolving precursors in tetrahydrofuran (THF) with azodicarboxamide catalysts, followed by heating at 70°C for 1 hour. Purification typically employs C18 reverse-phase column chromatography with acetonitrile/water gradients, achieving >90% yield . Contradictions in yield may arise from solvent choice (e.g., DMF vs. THF) or catalyst stoichiometry.
Q. How should researchers handle this compound safely, given its structural complexity?
Safety protocols for bicyclic pyridopyrimidines recommend using gloves, goggles, and fume hoods due to potential toxicity. Tert-butyl carbamates are generally stable but may release hazardous gases (e.g., isobutylene) under acidic conditions. Storage at –20°C in inert atmospheres (argon) is advised to prevent hydrolysis of the sulfanyl group .
Q. What analytical techniques are critical for characterizing this compound?
Key techniques include:
- LC-MS : To confirm molecular weight and purity (>95% by HPLC).
- NMR : 1H/13C NMR for resolving bicyclo[3.2.1]octane conformers and verifying substituent positions (e.g., methoxy vs. methylsulfanyl groups).
- X-ray crystallography : For resolving stereochemical ambiguities in the diazabicyclo core .
Advanced Research Questions
Q. How can computational modeling optimize the compound’s reactivity in target binding studies?
Density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) predict electrophilic regions, such as the pyrido[4,3-d]pyrimidine core, which may interact with nucleophilic residues in enzymes. Molecular dynamics simulations (AMBER or CHARMM) can model docking with kinase targets, highlighting steric clashes caused by the tert-butyl group . Contradictions between predicted and experimental binding affinities often arise from solvent effects or protonation states.
Q. What strategies resolve conflicting data in reaction mechanisms involving the methylsulfanyl group?
The methylsulfanyl group can act as a leaving group or participate in radical reactions. Conflicting mechanistic data (e.g., SN2 vs. radical pathways) are resolved using:
Q. How do structural modifications (e.g., fluorination) impact the compound’s metabolic stability?
Fluorine at the 8-position enhances metabolic stability by blocking cytochrome P450 oxidation. Comparative studies show:
- 7-Chloro-8-fluoro analog : t1/2 = 4.2 hrs (human liver microsomes).
- Non-fluorinated analog : t1/2 = 1.1 hrs.
Methoxy groups at position 5 reduce solubility but improve membrane permeability (logP = 2.8 vs. 1.9 for des-methoxy derivatives) .
Q. What experimental designs mitigate batch-to-batch variability in large-scale synthesis?
- Design of Experiments (DoE) : Optimize temperature, catalyst loading, and solvent ratios.
- Inline FTIR : Monitor reaction progress in real time.
- Quality-by-Design (QbD) : Define critical parameters (e.g., purity ≥98%, residual solvent ≤0.1%) .
Data Contradiction Analysis
Q. How to reconcile discrepancies in reported biological activity across studies?
Discrepancies may arise from:
Q. Why do computational predictions of solubility conflict with experimental measurements?
DFT often underestimates solvation effects. Use COSMO-RS simulations with explicit water molecules to improve accuracy. Experimental validation via nephelometry in PBS (pH 7.4) is recommended .
Methodological Tables
Q. Table 1. Key Reaction Optimization Parameters
| Parameter | Optimal Range | Impact on Yield |
|---|---|---|
| Temperature | 70–80°C | Maximizes SN2 |
| Catalyst (azodicarboxamide) | 1.2–1.5 eq | Prevents byproducts |
| Solvent | THF > DMF | Reduces hydrolysis |
Q. Table 2. Comparative Bioactivity of Derivatives
| Substituent | IC50 (nM, Kinase X) | logP |
|---|---|---|
| 8-Fluoro | 12 ± 2 | 2.8 |
| 8-Hydrogen | 210 ± 15 | 1.9 |
| 5-Methoxy | 18 ± 3 | 3.1 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
